molecular formula C8H6FNS B1318980 4-Fluoro-2-methylbenzothiazole CAS No. 1188031-81-3

4-Fluoro-2-methylbenzothiazole

Cat. No.: B1318980
CAS No.: 1188031-81-3
M. Wt: 167.21 g/mol
InChI Key: WZBYTBBEILWUMI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzothiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring, with a fluorine atom at the 4th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzothiazole typically involves the cyclization of 2-aminobenzenethiol with a fluorinated carbonyl compound. One common method includes the reaction of 2-aminobenzenethiol with 4-fluoroacetophenone under acidic conditions to form the desired benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to optimize reaction conditions and yield. The process often includes the use of catalysts and solvents that facilitate the cyclization reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-methylbenzothiazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBYTBBEILWUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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